3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)-
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Overview
Description
3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- is a heterocyclic organic compound that features a furan ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of 3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique structural features of the compound, which allow it to fit into specific binding sites with high affinity.
Comparison with Similar Compounds
- 2-Amino-4,5-diphenyl-3-furancarbonitrile
- 3-Furancarbonitrile, 4,5-dihydro-2,4-diphenyl-5-(2-thienyl)-
Comparison: Compared to similar compounds, 3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- stands out due to its unique combination of a furan ring and a pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the pyrrolidine ring, in particular, enhances its potential for interaction with biological targets, setting it apart from other furan-based compounds.
Properties
CAS No. |
143819-45-8 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-pyrrolidin-1-yl-2,3-dihydrofuran-4-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H2 |
InChI Key |
FCPIJIZZEAPIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(CCO2)C#N |
Origin of Product |
United States |
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